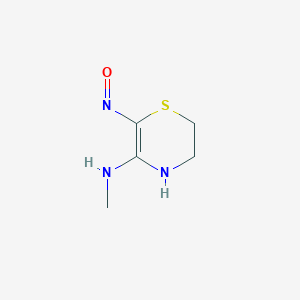

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is carried out at low temperatures to ensure the selective formation of the nitroso group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

化学反应分析

General Reactivity of Nitroso-Thiazinanes

Nitroso groups (–NO) are electrophilic and can participate in cycloaddition, reduction, or substitution reactions. In thiazinane systems, the nitroso group at position 6 could act as a site for nucleophilic attack or undergo reduction to an amine (–NH₂) under catalytic hydrogenation conditions .

Key reaction types likely applicable:

-

Reduction : Conversion of –NO to –NH₂ using H₂/Pd-C or NaBH₄.

-

Diels-Alder Cycloaddition : Reaction with dienes to form bicyclic adducts.

-

Nucleophilic Substitution : Displacement of the nitroso group by amines or thiols.

Synthetic Pathways for Analogous Nitroso-Thiazinanes

While direct synthesis of N-methyl-6-nitroso-1,4-thiazin-5-amine is not documented, related methods include:

Stability and Degradation

Nitroso compounds are prone to dimerization or decomposition under light or heat. Stabilization strategies might include:

-

Low-temperature storage (e.g., –20°C under argon).

-

Use of radical scavengers (e.g., BHT) to prevent oxidative degradation .

Functionalization Reactions

The N-methyl and nitroso groups offer handles for further derivatization:

Table 2: Functionalization Examples

| Reaction | Reagents | Product |

|---|---|---|

| N-methyl oxidation | KMnO₄, H₂SO₄ | N-formyl or N-carboxy derivative |

| Nitroso reduction | H₂/Pd-C, EtOH | 6-amino-1,4-thiazinane |

| Sulfonation | SO₃, pyridine | Sulfonamide at position 6 |

Challenges and Research Gaps

科学研究应用

Chemistry

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential intermediate in organic synthesis.

Types of Reactions:

- Oxidation: Can form sulfoxides or sulfones.

- Reduction: The nitroso group can be reduced to yield the corresponding amine.

- Substitution: Participates in nucleophilic substitution reactions.

Biology

Research has indicated that this compound possesses notable biological activities. It has been investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity:

In vitro studies have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhi | 14 |

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

Anticancer Activity:

Preliminary studies have shown potential anticancer effects against several cancer cell lines. For example:

- In studies evaluating cytotoxicity against MCF-7 (breast cancer) cells, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment.

Medicine

Due to its unique chemical structure and reactivity, this compound is being explored as a potential therapeutic agent. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors, where the nitroso group can form covalent bonds with nucleophilic sites on proteins.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for precise control during synthesis in continuous flow reactors, ensuring high yield and purity.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In comparative studies assessing cytotoxic effects on cancer cell lines, N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amineshowed a remarkable reduction in cell viability at concentrations above 10 µM .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

作用机制

The mechanism of action of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

相似化合物的比较

Similar Compounds

N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is unique due to the presence of both the nitroso and methyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

生物活性

N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine (CAS No. 148639-72-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes nitrogen, sulfur, and oxygen atoms. Its molecular formula is C5H9N3OS, with a molecular weight of approximately 159.21 g/mol . The presence of the nitroso group is significant for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, which may modulate enzyme activities and influence biochemical pathways. This interaction is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhi | 14 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In one study involving human tumor cell lines, this compound showed significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MKN45 (gastric adenocarcinoma) | 8.5 |

| A549 (lung cancer) | 10.2 |

These findings indicate that the compound may inhibit cancer cell proliferation effectively .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of various derivatives of thiazine compounds, including this compound. The study found that this compound demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics .

Investigation into Anticancer Mechanisms

Another study focused on the mechanism by which N-methyl-6-nitroso compounds induce apoptosis in cancer cells. The research highlighted that the compound activates caspases and induces oxidative stress within the cells, leading to programmed cell death .

属性

CAS 编号 |

148639-72-9 |

|---|---|

分子式 |

C5H9N3OS |

分子量 |

159.21 g/mol |

IUPAC 名称 |

(NE)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5+ |

InChI 键 |

IFDRXBBBALHODS-VMPITWQZSA-N |

SMILES |

CN=C1C(=NO)SCCN1 |

手性 SMILES |

CN=C1/C(=N\O)/SCCN1 |

规范 SMILES |

CN=C1C(=NO)SCCN1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。